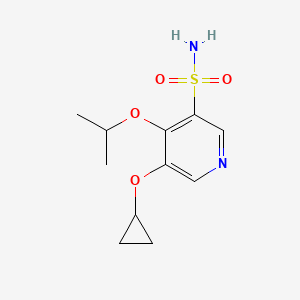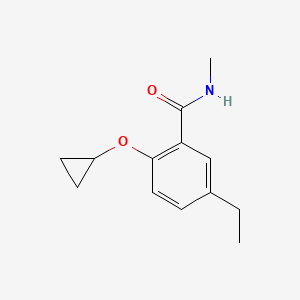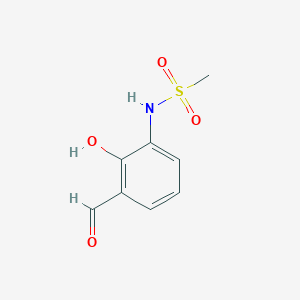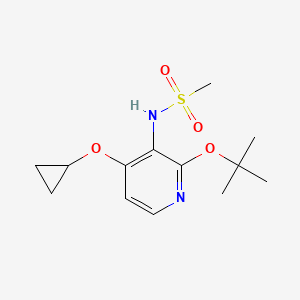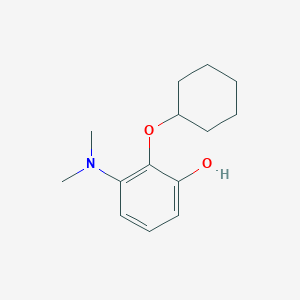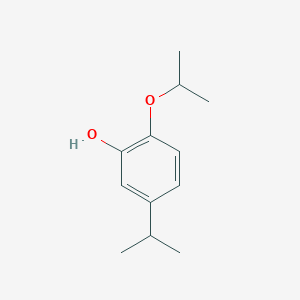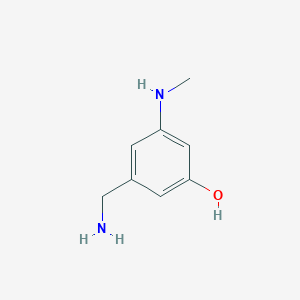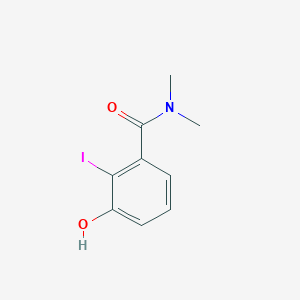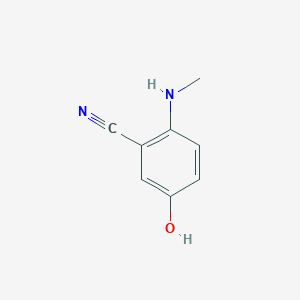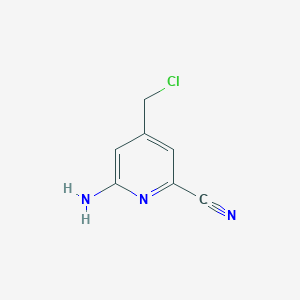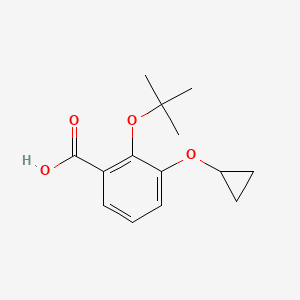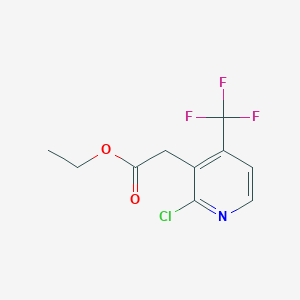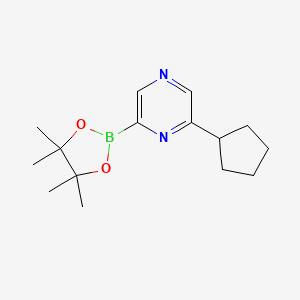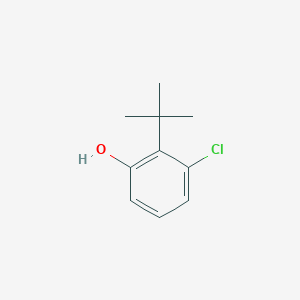
2-Tert-butyl-3-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-3-chlorophenol typically involves the chlorination of 2-tert-butylphenol. One common method includes the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out under nitrogen flow, and the mixture is cooled in an ice bath before the addition of sulfuryl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation and column chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-3-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of antioxidants, fragrances, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-3-chlorophenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, affecting their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
- 4-tert-Butyl-2-chlorophenol
- 2-tert-Butyl-4-chlorophenol
- 4-tert-Butylphenol
Comparison: 2-Tert-butyl-3-chlorophenol is unique due to the specific positioning of the tert-butyl and chlorine groups on the benzene ring. This positioning affects its chemical reactivity, physical properties, and biological activities. Compared to its isomers, this compound may exhibit different solubility, boiling points, and reactivity towards various reagents .
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
2-tert-butyl-3-chlorophenol |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
Clave InChI |
DAMXXBYDFSPLKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


